Vasoconstrictor Potency in Human Umbilical Artery: Rank-Order Differentiation Among Six Isoprostanes
8-iso PGF1α (pEC50 = 5.0 ± 0.1) demonstrates 50-fold lower potency than the most efficacious isoprostane tested (8-iso PGE2, pEC50 = 6.5 ± 0.1) in human isolated umbilical artery. This quantitative rank-order—U46619 (6.7 ± 0.2) > 8-iso PGE2 (6.5 ± 0.1) > 8-iso PGF2α (5.8 ± 0.2) > 8-iso PGE1 (5.4 ± 0.1) > 8-iso PGF1α (5.0 ± 0.1)—establishes 8-iso PGF1α as a moderate-potency vasoconstrictor with distinct pharmacological positioning [1].
| Evidence Dimension | Contractile potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 5.0 ± 0.1 |
| Comparator Or Baseline | 8-iso PGE2: pEC50 = 6.5 ± 0.1; U46619 (TP agonist): pEC50 = 6.7 ± 0.2; 8-iso PGF2α: pEC50 = 5.8 ± 0.2; 8-iso PGE1: pEC50 = 5.4 ± 0.1 |
| Quantified Difference | 8-iso PGF1α is 31.6-fold less potent than 8-iso PGE2 (ΔpEC50 = 1.5) and 50-fold less potent than U46619 (ΔpEC50 = 1.7) |
| Conditions | Human isolated umbilical artery; cumulative concentration-effect curves; n = 4-17 |
Why This Matters
Procurement decisions require knowing exactly where 8-iso PGF1α sits on the isoprostane potency spectrum—selecting 8-iso PGE2 instead would yield a 31.6-fold potency difference, fundamentally altering experimental outcomes.
- [1] Oliveira L, Stallwood NA, Crankshaw DJ. Effects of some isoprostanes on the human umbilical artery in vitro. Br J Pharmacol. 2000;129(3):509-514. doi:10.1038/sj.bjp.0703083 View Source
